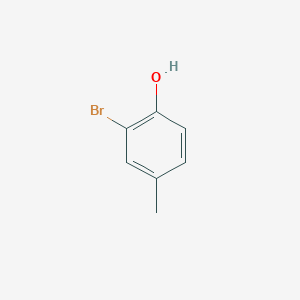










|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[OH:9].C[Si]([C:14]#[CH:15])(C)C.[F-].[K+].C(Cl)Cl>CCN(CC)CC.O1CCOCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[C:14]([C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[OH:9])#[CH:15] |f:2.3,5.6,^1:36,55|
|


|
Name
|
|
|
Quantity
|
20 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC(=C1)C)O
|
|
Name
|
|
|
Quantity
|
24 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#C
|
|
Name
|
|
|
Quantity
|
65 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
Et3N dioxane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCN(CC)CC.O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.2 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
|
Name
|
|
|
Quantity
|
0.4 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred overnight under N2
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A flask is flushed with N2
|
|
Type
|
CUSTOM
|
|
Details
|
The solvents are removed under vacuum
|
|
Type
|
EXTRACTION
|
|
Details
|
the resulting liquid is extracted
|
|
Type
|
WASH
|
|
Details
|
by washing with ethyl ether
|
|
Type
|
WASH
|
|
Details
|
washed with H2O
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
the product is purified by column chromatography
|
|
Type
|
CUSTOM
|
|
Details
|
flushed flask
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in methanol
|
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred under a N2 blanket for 16 h
|
|
Duration
|
16 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with H2O
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting product is purified by column chromatography
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#C)C1=C(C=CC(=C1)C)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |